iCRT 14

Catalog No.
S530384
CAS No.
677331-12-3
M.F
C21H17N3O2S
M. Wt
375.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
iCRT 14

CAS Number

677331-12-3

Product Name

iCRT 14

IUPAC Name

(5Z)-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

InChI

InChI=1S/C21H17N3O2S/c1-14-11-16(15(2)23(14)18-9-6-10-22-13-18)12-19-20(25)24(21(26)27-19)17-7-4-3-5-8-17/h3-13H,1-2H3/b19-12-

InChI Key

NCSHZXNGQYSKLR-UNOMPAQXSA-N

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

iCRT14; iCRT-14; iCRT 14; Wnt inhibitor;

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)C4=CC=CC=C4

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)C4=CC=CC=C4

Description

The exact mass of the compound iCRT14 is 375.1041 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action:

iCRT14 functions by targeting the C-terminal domain of CDK14, thereby preventing its interaction with its regulatory partner, positive transcription elongation factor b (P-TEFb). This interaction is essential for RNA polymerase II-mediated transcription, a critical step for gene expression. By disrupting this interaction, iCRT14 leads to impaired transcription of genes involved in cell cycle progression and DNA repair, ultimately triggering cancer cell death.

Preclinical Studies:

Preclinical studies using various cancer cell lines have demonstrated promising results for iCRT14. These studies have shown that iCRT14 effectively inhibits the growth and proliferation of cancer cells, including those resistant to conventional therapies [].

Immunomodulatory Effects:

In addition to its direct cytotoxic effects, iCRT14 also exhibits immunomodulatory properties that enhance the anti-tumor immune response. Studies have shown that iCRT14 can increase the expression of MHC-I molecules on cancer cells, making them more easily recognized and eliminated by cytotoxic T lymphocytes (CTLs) [].

Combination Therapy Potential:

iCRT14 is being explored for its potential as a combination therapy agent. Combining iCRT14 with other cancer treatments, such as chemotherapy or immune checkpoint inhibitors, may lead to synergistic effects and improved therapeutic outcomes [].

iCRT 14 is a small molecule compound recognized for its role as an inhibitor of the Wnt/β-catenin signaling pathway. Specifically, it targets β-catenin-responsive transcription, effectively blocking the interaction between β-catenin and T-cell factor/lymphoid enhancer factor transcription factors. This inhibition is crucial in various biological processes, including cell proliferation, differentiation, and apoptosis, particularly in cancer biology. The compound has a reported half-maximal inhibitory concentration (IC50) of approximately 40.3 nM, indicating its potent activity against β-catenin-mediated transcriptional processes .

iCRT14 acts as a potent inhibitor of β-catenin-responsive transcription (CRT) []. Here's the proposed mechanism:

  • It disrupts the interaction between β-catenin and TCF4, a protein crucial for Wnt pathway signaling [].
  • This prevents the activation of Wnt target genes, effectively inhibiting the pathway [].
  • Some studies suggest it might also interfere with TCF binding to DNA [].

The primary chemical reaction involving iCRT 14 is its binding to the β-catenin protein, which prevents the formation of the β-catenin/TCF complex necessary for transcriptional activation of Wnt target genes. This action can be summarized as follows:

  • Binding Reaction:
    • iCRT 14 + β-catenin → Inactive β-catenin complex

This reaction effectively disrupts the signaling cascade initiated by Wnt ligands, leading to reduced expression of downstream target genes involved in cell growth and survival.

iCRT 14 exhibits significant biological activity by modulating the Wnt/β-catenin pathway. Its effects include:

  • Inhibition of Tumor Growth: In various cancer models, including hepatocellular carcinoma and cervical cancer, iCRT 14 has shown potential in reducing tumor cell proliferation by downregulating Wnt target genes .
  • Anti-inflammatory Effects: Studies indicate that treatment with iCRT 14 can lead to decreased levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta, suggesting a role in mitigating inflammation associated with tumor progression .
  • Impact on Gene Expression: The compound alters the expression of multiple genes involved in cancer progression and inflammation, highlighting its potential for therapeutic applications in oncology .

The synthesis of iCRT 14 involves multi-step organic reactions that typically include:

  • Formation of Key Intermediates: Starting from readily available pyridine or pyrrole derivatives.
  • Coupling Reactions: Utilizing coupling agents to form the final product through nucleophilic substitutions or cyclization reactions.
  • Purification: The synthesized compound is purified using chromatographic techniques to ensure high purity suitable for biological assays.

The specific details of the synthesis may vary depending on the laboratory protocols employed but generally follow established organic synthesis methodologies.

iCRT 14 has promising applications in various fields:

  • Cancer Research: Primarily used as a research tool to study the Wnt/β-catenin signaling pathway's role in cancer biology.
  • Therapeutic Development: Potentially useful in developing targeted therapies for cancers characterized by aberrant Wnt signaling.
  • Inflammatory Diseases: Investigated for its anti-inflammatory properties that may benefit conditions linked with chronic inflammation.

Interaction studies involving iCRT 14 have demonstrated its ability to modulate protein-protein interactions within the Wnt signaling pathway. Notably:

  • HOTAIR Interaction: Research indicates that long non-coding RNA HOTAIR can interact with β-catenin, potentially diminishing the effectiveness of iCRT 14 in certain cellular contexts like HeLa cells .
  • Cross-talk with Other Pathways: Studies suggest that iCRT 14 may influence other signaling pathways indirectly through its effects on Wnt signaling, presenting opportunities for combinatorial therapies.

Several compounds exhibit similar mechanisms of action by targeting the Wnt/β-catenin pathway. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
C59Inhibits Dishevelled protein interactionsActs at cytoplasmic level
NSC668036Blocks Wnt3A-induced signalingDoes not inhibit transcription directly
XAV939Inhibits tankyrase leading to degradation of AxinFocuses on Axin stabilization
FH535Dual inhibitor of β-catenin and retinoic acid receptorsVersatile action on multiple pathways

Uniqueness of iCRT 14

iCRT 14 stands out due to its specific targeting of β-catenin's transcriptional activity without affecting other components of the Wnt pathway directly. This specificity may lead to fewer off-target effects compared to broader inhibitors like XAV939 or FH535.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

4

Exact Mass

375.10414797 g/mol

Monoisotopic Mass

375.10414797 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(5Z)-5-{[2,5-Dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione

Dates

Modify: 2023-08-15
1: More S, Yang X, Zhu Z, Bamunuarachchi G, Guo Y, Huang C, Bailey K, Metcalf JP, Liu L. Regulation of influenza virus replication by Wnt/β-catenin signaling. PLoS One. 2018 Jan 11;13(1):e0191010. doi: 10.1371/journal.pone.0191010. eCollection 2018. PubMed PMID: 29324866; PubMed Central PMCID: PMC5764324.
2: Gufler S, Artes B, Bielen H, Krainer I, Eder MK, Falschlunger J, Bollmann A, Ostermann T, Valovka T, Hartl M, Bister K, Technau U, Hobmayer B. β-Catenin acts in a position-independent regeneration response in the simple eumetazoan Hydra. Dev Biol. 2018 Jan 15;433(2):310-323. doi: 10.1016/j.ydbio.2017.09.005. Epub 2017 Nov 3. PubMed PMID: 29108673.
3: Zhang JL, Liu Y, Yang H, Zhang HQ, Tian XX, Fang WG. ATP-P2Y2-β-catenin axis promotes cell invasion in breast cancer cells. Cancer Sci. 2017 Jul;108(7):1318-1327. doi: 10.1111/cas.13273. Epub 2017 Jun 6. PubMed PMID: 28474758; PubMed Central PMCID: PMC5497932.
4: Zhu L, Thunuguntla P, Liu Y, Hancock M, Jones C. The β-catenin signaling pathway stimulates bovine herpesvirus 1 productive infection. Virology. 2017 Jan;500:91-95. doi: 10.1016/j.virol.2016.10.014. Epub 2016 Oct 24. PubMed PMID: 27788397.
5: Mathur R, Sehgal L, Braun FK, Berkova Z, Romaguerra J, Wang M, Rodriguez MA, Fayad L, Neelapu SS, Samaniego F. Targeting Wnt pathway in mantle cell lymphoma-initiating cells. J Hematol Oncol. 2015 Jun 6;8:63. doi: 10.1186/s13045-015-0161-1. PubMed PMID: 26048374; PubMed Central PMCID: PMC4460883.
6: Chen ZL, Shao WJ, Xu F, Liu L, Lin BS, Wei XH, Song ZL, Lu HG, Fantus IG, Weng JP, Jin TR. Acute Wnt pathway activation positively regulates leptin gene expression in mature adipocytes. Cell Signal. 2015 Mar;27(3):587-97. doi: 10.1016/j.cellsig.2014.12.012. Epub 2014 Dec 27. PubMed PMID: 25550093.
7: Dere R, Perkins AL, Bawa-Khalfe T, Jonasch D, Walker CL. β-catenin links von Hippel-Lindau to aurora kinase A and loss of primary cilia in renal cell carcinoma. J Am Soc Nephrol. 2015 Mar;26(3):553-64. doi: 10.1681/ASN.2013090984. Epub 2014 Oct 13. PubMed PMID: 25313256; PubMed Central PMCID: PMC4341469.
8: Dandekar S, Romanos-Sirakis E, Pais F, Bhatla T, Jones C, Bourgeois W, Hunger SP, Raetz EA, Hermiston ML, Dasgupta R, Morrison DJ, Carroll WL. Wnt inhibition leads to improved chemosensitivity in paediatric acute lymphoblastic leukaemia. Br J Haematol. 2014 Oct;167(1):87-99. doi: 10.1111/bjh.13011. Epub 2014 Jul 4. PubMed PMID: 24995804; PubMed Central PMCID: PMC4207443.
9: Marlow H, Matus DQ, Martindale MQ. Ectopic activation of the canonical wnt signaling pathway affects ectodermal patterning along the primary axis during larval development in the anthozoan Nematostella vectensis. Dev Biol. 2013 Aug 15;380(2):324-34. doi: 10.1016/j.ydbio.2013.05.022. Epub 2013 May 27. PubMed PMID: 23722001; PubMed Central PMCID: PMC4792810.

Explore Compound Types